5-(1,3-Dioxolan-2-yl)-2-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTVQGOPUBMGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl 2 Methylaniline and Analogous Structures
Strategies for the Construction of the 2-Methylaniline Core
The synthesis of the substituted aniline (B41778) core is a critical step that can be achieved through several strategic approaches. These methods range from classical reduction reactions to modern catalytic C-N bond-forming reactions.
Reductive Amination Routes to Substituted Anilines, including use with Zinc Chloride and Sodium Cyanoborohydride
Reductive amination is a versatile and widely used method for synthesizing amines. youtube.com The general strategy involves the reaction of a carbonyl compound with an amine to form an imine or an iminium ion, which is then reduced to the corresponding amine. youtube.com
A key reagent in this process is sodium cyanoborohydride (NaBH3CN), a mild reducing agent. commonorganicchemistry.com Its reduced reactivity, compared to sodium borohydride (B1222165) (NaBH4), allows for the selective reduction of iminium ions in the presence of more reactive functional groups like ketones and aldehydes. youtube.comcommonorganicchemistry.com This selectivity is crucial as it prevents the premature reduction of the starting carbonyl compound. youtube.com The electron-withdrawing cyano group in NaBH3CN makes it less reactive. commonorganicchemistry.com
In cases where the formation of the initial imine is inefficient, the reaction can be facilitated by the use of a Lewis acid. commonorganicchemistry.com Zinc chloride (ZnCl2) is one such Lewis acid that can be employed. commonorganicchemistry.comnih.gov The typical procedure involves pre-stirring the aldehyde or ketone with the amine in the presence of the Lewis acid before adding the sodium cyanoborohydride. commonorganicchemistry.com
An alternative pathway to the aniline core is the reduction of a corresponding nitroarene. Various metals can be used for this transformation. youtube.com For instance, zinc metal in acetic acid is an effective reagent for reducing nitroarenes to anilines, even in the presence of sensitive functional groups like alkynes or carbon-iodine bonds. nih.govyoutube.com Mechanistic studies suggest that the reduction of a nitroarene by zinc can proceed to the aniline, which can then undergo further reactions if other electrophiles are present. nih.govnih.gov
Table 1: Reagents for Reductive Amination and Nitroarene Reduction
| Reagent | Function | Key Characteristics | Citations |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Mild Reducing Agent | Selectively reduces iminium ions over ketones/aldehydes. | commonorganicchemistry.com, youtube.com |
| Zinc Chloride (ZnCl2) | Lewis Acid Catalyst | Facilitates imine formation. | commonorganicchemistry.com, nih.gov |
| Zinc (Zn) | Reducing Agent | Reduces nitroarenes to anilines. | youtube.com, nih.gov, nih.gov |
| Iron (Fe) | Reducing Agent | Classical reagent for nitroarene reduction, often with acetic acid. | youtube.com |
Palladium-Catalyzed Allylic Amination and Dearomatization for Aniline Derivatives
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.gov These methods provide a direct route to arylamines from aryl halides or pseudo-halides. nih.gov The versatility of these reactions is enhanced by a wide array of phosphine (B1218219) ligands that have been developed to precisely control the catalyst's reactivity. nih.govspringernature.com
While direct amination of aromatic rings is common, palladium catalysis can also achieve dearomatization reactions. thieme-connect.de Palladium-catalyzed dearomative functionalization of arenes can proceed through intermediates such as benzyl-palladium species. thieme-connect.de This approach allows for the conversion of flat aromatic compounds into three-dimensional alicyclic structures.
Alternative Aromatic Amination Protocols for Aryl Halides or Precursors
Beyond the methods already discussed, several other protocols exist for the synthesis of aromatic amines.
The traditional approach involves the nucleophilic aromatic substitution (SNAr) of aryl halides. rsc.orgrsc.org However, this reaction is generally limited to aryl halides that are "activated" by the presence of electron-withdrawing groups on the aromatic ring. rsc.orgrsc.org
To overcome this limitation, transition metal-catalyzed amination has become prevalent. Palladium-based catalysts are particularly effective for the direct amination of a broad range of aryl halides, including less reactive aryl chlorides and bromides, with ammonia (B1221849) or primary and secondary amines. nih.govrsc.orgrsc.orgmit.edu Various catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to achieve high efficiency. springernature.comrsc.org Copper-based catalysts also offer a viable alternative for these transformations. rsc.org
In addition to metal-catalyzed routes, transition-metal-free methods have been developed. For instance, a base-promoted amination of aryl halides using dimethylformamide (DMF) or an amine as the amino source has been reported. acs.org Interestingly, the reactivity of aryl halides in this system (I > Br ≈ F > Cl) differs from the typical SNAr reactivity (F > Cl > Br > I). acs.org
The most significant industrial method for producing anilines is the catalytic hydrogenation of nitro compounds. rsc.org This process typically employs heterogeneous catalysts based on copper, nickel, or platinum-group metals. rsc.org
Formation of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane moiety in the target molecule is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functional group. Its formation is a standard and reversible reaction in organic chemistry.
Acid-Catalyzed Acetalization of Aldehydes or Ketones with 1,2-Diols (e.g., Ethylene (B1197577) Glycol)
The most common method for forming a 1,3-dioxolane ring is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, such as ethylene glycol. ncert.nic.inkhanacademy.org This reaction is an equilibrium process. ncert.nic.in To drive the reaction toward the acetal product, water, which is formed as a byproduct, is typically removed.
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst. ncert.nic.in This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the ethylene glycol. ncert.nic.in This forms a hemiacetal intermediate, which then undergoes further reaction. The second hydroxyl group of the diol displaces a water molecule (formed from the protonated carbonyl oxygen and a proton) in a subsequent step to form the stable five-membered cyclic acetal ring. ncert.nic.inkhanacademy.org
This protection strategy is reversible, and the original aldehyde or ketone can be regenerated by treating the acetal with aqueous mineral acids. ncert.nic.in
Table 2: General Reaction for 1,3-Dioxolane Formation
| Starting Material | Reagent | Catalyst | Product | Citations |
|---|---|---|---|---|
| Aldehyde or Ketone | Ethylene Glycol | Acid | 1,3-Dioxolane (Cyclic Acetal/Ketal) | ncert.nic.in, khanacademy.org, khanacademy.org |
Use of Specific Acid Catalysts such as p-Toluenesulfonic Acid
While various acids can catalyze acetalization, p-toluenesulfonic acid (p-TsOH) is a particularly common and effective choice. wikipedia.org It is a strong organic acid that is solid and soluble in many organic solvents, making it easier to handle than mineral acids like sulfuric acid. wikipedia.org It is often considered a gentler catalyst. spegroup.ru
p-Toluenesulfonic acid, frequently used as its stable monohydrate (p-TsOH·H₂O), is employed catalytically in a wide range of reactions, including esterifications, dehydrations, and the acetalization of aldehydes. wikipedia.orgspegroup.rusigmaaldrich.com Its use in these transformations is well-documented, highlighting its reliability and efficiency. rsc.orgresearchgate.net
Green and Solventless Processes for Cyclic Acetal Synthesis using Catalysts
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. The formation of the 1,3-dioxolane ring, a key structural feature of the target molecule, is an area where green chemistry principles have been successfully applied. These methods aim to minimize or eliminate the use of hazardous organic solvents and often employ reusable catalysts.
The synthesis of cyclic acetals, such as 1,3-dioxolanes, is frequently achieved through the reaction of a carbonyl compound with a diol, like ethylene glycol. This reaction is typically catalyzed by an acid. From a green chemistry perspective, reactions that proceed under solvent-free conditions are highly desirable as they reduce waste and simplify product purification. ijsdr.org Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. For instance, the synthesis of 2-methyl-2-propyl dioxolane has been achieved with high yields (87-88%) in just a few minutes under microwave irradiation, both in the absence of a solvent and using water as a green solvent. ijsdr.org
The choice of catalyst is also critical. While strong mineral acids like p-toluenesulfonic acid are effective, they can be corrosive and difficult to handle. ijsdr.org Heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel, offer an alternative that is efficient, inexpensive, and reusable for the protection of aldehydes and ketones. organic-chemistry.org Such catalysts can often be used under solvent-free conditions. organic-chemistry.org Other solid acid catalysts, including acidic ion exchange resins, have also been employed for the production of cyclic acetals, demonstrating long catalyst life and high product yields. google.com The use of alkali-promoted metal oxides, such as alkali-promoted MgO, has been investigated for various organic transformations and presents a potential avenue for green acetal synthesis, although specific applications to aniline derivatives require further investigation. The basic nature of the aniline amino group necessitates careful selection of an acid catalyst to avoid unwanted side reactions or catalyst deactivation.
Convergent and Linear Synthesis Pathways for 5-(1,3-Dioxolan-2-yl)-2-methylaniline
The construction of complex organic molecules like this compound can be approached through either a linear or a convergent synthesis strategy. Each approach has distinct advantages and disadvantages that influence its efficiency and practicality. fiveable.me
In a linear synthesis of this compound, the sequence of reactions is crucial. One possible route begins with a readily available starting material such as 4-chloro-2-nitrotoluene. The nitro group can be reduced to an amine to yield 5-chloro-2-methylaniline (B43014). google.com The subsequent step would involve the conversion of the chloro-substituent to a formyl group, which can then be protected as a dioxolane. However, the direct formylation of such an aniline derivative can be challenging.
An alternative and more plausible linear sequence would start with an appropriately substituted benzaldehyde. For instance, 4-methyl-3-nitrobenzaldehyde (B1271188) could be a suitable precursor. The aldehyde group can first be protected as a 1,3-dioxolane. This is a common strategy to shield the reactive aldehyde from subsequent reaction conditions. researchgate.net Following the protection step, the nitro group on the aromatic ring can be reduced to an amine, yielding the final product, this compound. The reduction of the nitro group can be achieved using various standard reagents, such as catalytic hydrogenation or metal-acid combinations.
A convergent approach to the synthesis of this compound would involve the coupling of two key fragments. For example, a pre-functionalized aniline derivative could be coupled with a reagent that introduces the dioxolane moiety. One potential strategy could involve a cross-coupling reaction. A bromo- or iodo-substituted 2-methylaniline could be reacted with a dioxolane-containing organometallic reagent. However, the synthesis of such a specific organometallic reagent might be complex.
A more practical convergent strategy might involve the synthesis of a suitable aniline precursor that can then undergo a late-stage functionalization. For example, a protected 3-amino-4-methylphenyl boronic acid could be synthesized. This fragment could then be coupled with a suitable partner to introduce the formyl group, which is subsequently protected. The development of modern cross-coupling reactions has provided numerous tools for the regioselective functionalization of aniline derivatives, which are often challenging substrates due to the coordinating nature of the amino group. researchgate.netnih.gov
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, catalyst loading, and reaction time.
The choice of solvent can significantly impact the yield and selectivity of a reaction. researchgate.net For the acetalization step, where the 1,3-dioxolane ring is formed, solvents that allow for the removal of water, the byproduct of the reaction, are often preferred to drive the equilibrium towards the product. nih.gov For example, using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609) is a classic approach. nih.gov However, greener solvents are increasingly being explored. ijsdr.org The temperature of the reaction also plays a crucial role. While some acetalizations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govacs.org For instance, the ketalization of some ketones requires elevated temperatures. acs.org The optimal temperature will depend on the specific substrate and catalyst used. nih.gov
In the context of functionalizing the aniline ring, the solvent and temperature can influence the regioselectivity of the reaction. For example, in the synthesis of related dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" solvent than dichloromethane (B109758) or benzene. scielo.brchemrxiv.org
The amount of catalyst used, or catalyst loading, is another important parameter to optimize. Ideally, the lowest possible catalyst loading that provides a high conversion in a reasonable time is desired to minimize cost and potential side reactions. For the acetalization of aldehydes, catalyst loadings as low as 0.1 mol% of hydrochloric acid have been shown to be effective. nih.govacs.org Increasing the catalyst loading does not always lead to a significant improvement in conversion and can sometimes promote the formation of byproducts. acs.org
Purification and Isolation Techniques for Academic Research
In a research setting, the purification of this compound typically involves a combination of extraction and chromatographic methods, followed by recrystallization to obtain the final, high-purity product.
Column chromatography is a primary technique for the purification of this compound from a crude reaction mixture. google.com The choice of stationary and mobile phases is dictated by the polarity of the compound and the impurities present.
Given the structure of the target molecule, which includes a polar aniline group and a moderately polar dioxolane ring, silica gel is a commonly used stationary phase due to its acidic nature. google.com However, the basicity of the aniline's amino group can lead to strong interactions with the acidic silica, causing the compound to "stick" to the column and result in poor separation and recovery. google.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or pyridine, is often added to the eluent to neutralize the acidic sites on the silica gel. google.com
The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems for the chromatography of aniline derivatives include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). acs.org The optimal solvent ratio is usually determined by thin-layer chromatography (TLC) prior to running the column. For this compound, a gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, would likely be effective in separating the desired product from less polar impurities first, followed by the elution of more polar impurities. Studies on substituted anilines have shown that 2-substituted isomers may exhibit decreased retention times compared to other isomers. researchgate.net
Table 1: Representative Column Chromatography Conditions for Aniline Derivatives
| Stationary Phase | Mobile Phase System (typical) | Modifier (if needed) | Elution Order Principle |
|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate | ~1% Triethylamine | Increasing polarity elutes more polar compounds |
| Silica Gel | Dichloromethane/Methanol | ~1% Triethylamine | Increasing polarity elutes more polar compounds |
This table presents generalized conditions and should be optimized for the specific reaction mixture.
Solvent Extraction: Following a synthesis, the initial workup typically involves liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble impurities. The reaction mixture is often diluted with an organic solvent immiscible with water, such as ethyl acetate, dichloromethane, or ether. This organic layer is then washed sequentially with an aqueous basic solution (like sodium bicarbonate) to remove any acidic byproducts, followed by a wash with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase. Research on the extraction of aniline from aqueous solutions has shown that the process can be influenced by pH and the presence of salts. acs.orgorganic-chemistry.org For aniline derivatives, maintaining a neutral to slightly basic pH during extraction prevents the protonation of the amine group, which would increase its water solubility. organic-chemistry.org
Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial: the ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For aniline derivatives, which can have both polar and non-polar characteristics, a single solvent or a binary solvent system may be employed.
Common single solvents for the recrystallization of aromatic amines include ethanol, methanol, or toluene. mdpi.com Alternatively, a solvent pair can be used, where the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid, indicating the onset of crystallization. tcichemicals.comresearchgate.net Common solvent pairs for compounds of this type include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane. researchgate.nettcichemicals.com For aniline hydrochlorides, recrystallization procedures have also been developed, though this would not be the primary method for the free base form of the target compound. researchgate.net In some cases, for related 2-methylaniline derivatives, purification can be as straightforward as filtration and washing with water after basification of the reaction mixture. chemicalbook.com
Table 2: Common Solvents and Solvent Pairs for Recrystallization of Aniline Derivatives
| Type | Examples | Rationale |
|---|---|---|
| Single Solvents | Ethanol, Toluene, Acetonitrile | Good balance of polarity to dissolve the compound when hot but not cold. |
The selection of the recrystallization solvent is empirical and requires experimental testing for optimal results.
Chemical Reactivity and Transformation Pathways of 5 1,3 Dioxolan 2 Yl 2 Methylaniline
Reactivity Profiles of the Aniline (B41778) Moiety
The aniline component of the molecule, specifically the 2-methylaniline (o-toluidine) core, is rich in chemical reactivity. The amino group and the aromatic ring are the primary sites for a variety of chemical transformations.
The defining characteristic of the primary amine group in 5-(1,3-Dioxolan-2-yl)-2-methylaniline is its nucleophilicity. This property arises from the lone pair of non-bonding electrons on the nitrogen atom. libretexts.org These available electrons can be donated to an electron-deficient center (an electrophile), initiating a chemical reaction. libretexts.orgfiveable.me
Several factors influence the nucleophilic strength of the amine in this specific molecule:
Electronic Effects: The amino group is attached to an aromatic ring. The lone pair on the nitrogen can be delocalized into the benzene (B151609) ring's π-system through resonance. This delocalization slightly reduces the availability of the lone pair for donation to an external electrophile compared to an aliphatic amine, where the lone pair is localized on the nitrogen. quora.com However, amines are generally more nucleophilic than their alcohol counterparts because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. libretexts.org
Substituent Effects: The methyl group (-CH₃) on the aromatic ring is an electron-donating group through an inductive effect. wikipedia.org This effect increases the electron density in the ring and, to a lesser extent, on the amino group, thereby enhancing its nucleophilicity compared to unsubstituted aniline.
Steric Hindrance: Primary amines, like the one in this compound, are generally more nucleophilic than secondary or tertiary amines because they are less sterically hindered, allowing for easier approach to an electrophile. fiveable.me
The nucleophilic nature of the amine group allows it to undergo several fundamental organic reactions.
Acylation: Primary and secondary aromatic amines readily react with acylating agents like acid chlorides and acid anhydrides in a process known as acylation. ncert.nic.inlibretexts.org This nucleophilic acyl substitution reaction replaces a hydrogen atom on the amine with an acyl group (R-C=O), forming an amide. ncert.nic.in The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. openstax.org
Reaction Scheme: Acylation this compound + Acid Chloride (e.g., Ethanoyl chloride) → N-(5-(1,3-Dioxolan-2-yl)-2-methylphenyl)acetamide + HCl
Alkylation: Amines can be alkylated by reacting with alkyl halides. ncert.nic.inopenstax.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org However, this reaction is often difficult to control with primary aromatic amines. openstax.org The primary amine product is itself a nucleophile and can react further with the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and ultimately a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.orgchemguide.co.uk
Reaction Scheme: Alkylation this compound + Alkyl Halide → Mixture of primary, secondary, tertiary amines and quaternary ammonium salt
Diazotization: Aromatic primary amines undergo a crucial reaction known as diazotization when treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). quora.com The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). quora.com This reaction converts the primary amino group into a diazonium salt group (-N₂⁺Cl⁻). Aromatic diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge over the aromatic ring. quora.comnih.gov The diazonium group is an excellent leaving group (as stable N₂ gas), making these salts highly valuable synthetic intermediates for introducing a wide variety of substituents onto the aromatic ring. nih.gov
Reaction Scheme: Diazotization this compound + NaNO₂ + 2HCl (0-5 °C) → 5-(1,3-Dioxolan-2-yl)-2-methylbenzenediazonium chloride + NaCl + 2H₂O
In electrophilic aromatic substitution (SₑAr) reactions, substituents already present on the benzene ring dictate the position of the incoming electrophile. wikipedia.org This is known as the directing effect. Both the amino (-NH₂) group and the methyl (-CH₃) group are classified as activating, ortho-, para-directors. wikipedia.orgyoutube.com
Amino Group (-NH₂): This is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. This donation significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the electrophile attacks the ortho and para positions. lkouniv.ac.inlibretexts.org
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect, which also stabilizes the arenium ion, favoring ortho and para substitution. youtube.comlkouniv.ac.in
In this compound, the two groups work in concert. The powerful -NH₂ group at position 1 and the -CH₃ group at position 2 direct incoming electrophiles. The positions ortho and para to the strongly directing -NH₂ group are positions 2, 4, and 6. The positions ortho and para to the -CH₃ group are positions 1, 3, and 5.
The directing effects can be summarized as follows:
The -NH₂ group strongly directs to positions 4 and 6 (position 2 is blocked).
The -CH₃ group weakly directs to positions 3 and 5 (position 1 is blocked).
The most likely positions for electrophilic attack are those activated by the powerful amino group. Therefore, substitution is expected to occur primarily at position 4 and position 6 relative to the amino group. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 6, potentially making position 4 the major site of reaction.
| Substituent Group | Position | Classification | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para-Director | 4, 6 |
| Methyl (-CH₃) | C2 | Weakly Activating | Ortho, Para-Director | 3, 5 |
| 1,3-Dioxolan-2-yl | C5 | Weakly Deactivating (Inductive) | Meta-Director (to itself) | - |
Reactivity of the 1,3-Dioxolane (B20135) Functional Group
The 1,3-dioxolane group is a cyclic acetal (B89532), which functions as a protecting group for a carbonyl compound, in this case, an aldehyde. wikipedia.org Its reactivity is fundamentally different from that of the aniline moiety.
The most significant reaction of the 1,3-dioxolane group is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound and the diol from which it was formed (ethylene glycol). wikipedia.orgorganic-chemistry.org This deprotection is a key step in multi-step syntheses where the carbonyl group needed to be masked to prevent it from reacting with reagents targeting other parts of the molecule.
The mechanism for acid-catalyzed hydrolysis involves the following steps:
Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid catalyst (H₃O⁺), making it a good leaving group.
Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized carbocation, known as an oxocarbenium ion. gla.ac.uk
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: Loss of a proton from the newly added water molecule forms a hemiacetal intermediate.
Repeat: The second oxygen atom (now part of a hydroxyl group) is protonated, and the process repeats, ultimately cleaving the molecule to yield the original aldehyde and ethylene (B1197577) glycol. gla.ac.uksci-hub.se
Reaction Scheme: Hydrolysis this compound + H₂O (in presence of acid catalyst) → 4-amino-3-methylbenzaldehyde (B13952247) + Ethylene Glycol
The utility of the 1,3-dioxolane group as a protecting group stems from its stability under a range of conditions where the unprotected carbonyl group would react.
| Reaction Condition | Stability | Description |
|---|---|---|
| Acidic (Aqueous) | Unstable | Undergoes hydrolysis to regenerate the carbonyl compound and diol. organic-chemistry.org The rate of hydrolysis is dependent on pH and the structure of the acetal. sci-hub.senih.gov |
| Basic | Stable | Acetals and ketals are resistant to cleavage by bases and all types of nucleophiles, making them excellent protecting groups during reactions involving strong bases or nucleophilic reagents. organic-chemistry.orgrsc.org |
| Oxidative | Generally Stable | Cyclic acetals are typically stable towards many common oxidizing agents, such as those based on chromium (PCC, PDC). organic-chemistry.org However, very strong oxidizing agents under acidic conditions may cleave the group. organic-chemistry.org |
| Reductive | Stable | The dioxolane group is stable to most reducing agents, including catalytic hydrogenation and metal hydrides (e.g., NaBH₄, LiAlH₄), which would readily reduce an unprotected aldehyde or ketone. |
Ring-Opening Reactions and Transformations of the Cyclic Acetal
The 1,3-dioxolane ring in this compound is a cyclic acetal, which serves as a protecting group for a formyl group (an aldehyde). The stability and reactivity of this ring are highly dependent on the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the dioxolane ring is susceptible to hydrolysis, which is a reversible reaction that regenerates the aldehyde and ethylene glycol. The generally accepted mechanism for the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes involves the following steps:
Protonation of one of the oxygen atoms of the dioxolane ring.
Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by water on the carbocation.
Deprotonation to yield a hemiacetal.
Protonation of the remaining ether oxygen followed by elimination of ethylene glycol to give the protonated aldehyde.
Deprotonation to yield the final aldehyde product, in this case, 4-amino-3-methylbenzaldehyde.
The presence of the electron-donating amino and methyl groups on the aromatic ring can influence the rate of this hydrolysis. Electron-donating groups generally stabilize the intermediate oxocarbenium ion, which can affect the reaction kinetics. Studies on the hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde have shown that such reactions are subject to general acid catalysis pitt.edu.
Transformations via Ring-Opening:
The ring-opening of the dioxolane is a critical step in various synthetic transformations. For instance, the generation of the aldehyde functionality in situ allows for subsequent reactions. One potential transformation is the formylation of other nucleophiles present in the reaction mixture. While specific studies on the intramolecular formylation by the dioxolane group in this compound are not prevalent, the principle of using 1,3-dioxolane as a formylating agent is established in organic synthesis uci.edu.
The table below summarizes the expected products from the ring-opening of the cyclic acetal under acidic conditions.
| Starting Material | Reagents and Conditions | Major Product |
| This compound | H₃O⁺, heat | 4-Amino-3-methylbenzaldehyde |
This table illustrates the primary product expected from the acid-catalyzed hydrolysis of the dioxolane ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 5-(1,3-Dioxolan-2-yl)-2-methylaniline, offering detailed insight into the proton and carbon frameworks.
A ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the aromatic ring, the methyl group, the amine group, and the dioxolane ring. The aromatic protons typically appear as complex multiplets due to spin-spin coupling. The methyl protons are expected to present as a singlet, while the dioxolane protons would likely show signals corresponding to the methylene (B1212753) (-CH₂-) groups and the single proton on the acetal (B89532) carbon. The amine (NH₂) protons often appear as a broad singlet.
Expected ¹H NMR Chemical Shift Values
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Ar-H (Aromatic) | 6.5 - 7.5 | m | The precise shifts and coupling patterns depend on the electronic effects of the amine and dioxolane substituents. |
| -CH ₃ (Methyl) | ~2.1 - 2.3 | s | A singlet due to the absence of adjacent protons. |
| -NH ₂ (Amine) | 3.5 - 4.5 | br s | Chemical shift can vary with solvent and concentration; often appears as a broad singlet. |
| -OCH ₂CH ₂O- (Dioxolane) | ~3.9 - 4.2 | m | The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring are expected to be in a complex multiplet. |
Note: The data in this table is predictive, based on the analysis of similar molecular structures and functional groups.
Expected ¹³C NMR Chemical Shift Values
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C -NH₂ (Aromatic) | 140 - 145 | The carbon atom directly attached to the electron-donating amine group is shielded. |
| C -CH₃ (Aromatic) | 125 - 130 | The carbon bearing the methyl group. |
| C -CH (Aromatic) | 115 - 135 | Aromatic carbons without direct substituents. |
| C -Dioxolane (Aromatic) | 135 - 140 | The carbon atom on the aromatic ring attached to the dioxolane group. |
| -C H₃ (Methyl) | 17 - 20 | Typical range for a methyl group attached to an aromatic ring. |
| -OC H₂C H₂O- (Dioxolane) | 64 - 66 | The two equivalent methylene carbons of the dioxolane ring. |
Note: The data in this table is predictive, based on the analysis of similar molecular structures like aniline (B41778) and dioxolane derivatives.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methyl protons to the methyl carbon and the acetal proton to the acetal carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the various functional groups present in this compound by detecting the vibrations of their chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For 2-methyl-5-nitroaniline, a related compound, vibrational spectral analyses have been performed. The spectrum of this compound is expected to show characteristic peaks for the amine, methyl, and dioxolane moieties.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 2980 - 2850 | C-H Stretching | Methyl (-CH₃) & Methylene (-CH₂) |
| 1620 - 1580 | C=C Stretching | Aromatic Ring |
| 1520 - 1480 | C=C Stretching | Aromatic Ring |
| 1320 - 1250 | C-N Stretching | Aromatic Amine |
| 1200 - 1000 | C-O Stretching | Acetal/Ether (Dioxolane ring) |
Note: The data in this table is predictive, based on characteristic infrared absorption frequencies for known functional groups and data from related compounds such as N-methylaniline and dioxolanes.
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds (like C=O, O-H, N-H), Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. Studies on related molecules like 4-methyl-1,3-dioxolan-2-one have utilized FT-Raman for vibrational analysis. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone.
Expected FT-Raman Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3050 | C-H Stretching | Aromatic Ring |
| 1610 - 1590 | Ring Breathing | Aromatic Ring |
| ~1380 | C-H Bending | Methyl Group |
Note: The data in this table is predictive, based on typical Raman shifts for the functional groups present and analysis of related molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the molecular characterization of organic compounds. It provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is routinely employed to assess the purity of "this compound" and to confirm its molecular structure.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions. For aniline derivatives, various types of capillary columns can be utilized to achieve optimal separation. epa.gov
Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum plots the relative abundance of these fragments against their mass-to-charge ratio (m/z).
For "this compound," the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. For instance, the dioxolane ring can undergo fragmentation, and cleavages adjacent to the aromatic ring and the amine group are also anticipated. The quantitative ion for aniline itself is m/z 93, with characteristic fragment ions at m/z 65 and 66. nih.gov While specific experimental data for the title compound is not widely published, a hypothetical fragmentation table can be constructed based on the known behavior of similar structures.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |
| 193 | [M]⁺ | Moderate |
| 178 | [M - CH₃]⁺ | Low |
| 120 | [M - C₃H₅O₂]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
This table is illustrative and based on general fragmentation principles for this class of compounds.
The purity of the sample can be determined by integrating the peak area of the analyte in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.
High-resolution mass spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule. Unlike nominal mass measurements from standard mass spectrometers, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For "this compound," with the molecular formula C₁₁H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass, and a low mass error (typically < 5 ppm) provides strong evidence for the proposed formula. This technique is particularly valuable in distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. Recent developments in HRMS have made it a go-to method for the analysis of novel compounds, allowing for confident structural confirmation even without authentic standards. epa.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 193.1103 u |
| Expected Measurement Accuracy | < 5 ppm |
X-ray Diffraction (XRD) for Single Crystal Structural Determination (if applicable)
To date, the single-crystal X-ray structure of "this compound" has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal of the compound were obtained, XRD analysis would reveal the spatial arrangement of the tolyl, amine, and dioxolane moieties. For related structures, such as other aniline or dioxolane derivatives, XRD has been used to elucidate key structural features, including the conformation of the dioxolane ring (which is often found in a twisted or envelope conformation) and intermolecular interactions like hydrogen bonding. jfda-online.comnih.gov
Table 3: Potential Crystallographic Parameters (Hypothetical)
| Parameter | Potential Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z (Molecules per unit cell) | 4 |
This table is purely illustrative of typical parameters for organic molecules of this size.
Hyphenated Techniques for Comprehensive Analysis
The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a comprehensive analytical profile of a compound. Beyond GC-MS, liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly for less volatile or thermally labile compounds. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and structural information by fragmenting a selected precursor ion and analyzing its product ions. d-nb.info The choice between GC-MS and LC-MS often depends on the physicochemical properties of the analyte and the complexity of the sample matrix. d-nb.info These advanced methods are essential for the rigorous characterization required in modern chemical research.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.gov For aromatic amines and compounds with dioxolane rings, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable results. researchgate.netnih.gov The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
The optimized geometry of 5-(1,3-Dioxolan-2-yl)-2-methylaniline would be determined by minimizing the energy with respect to all atomic coordinates. This calculation would provide key structural parameters. Based on studies of similar molecules, the dioxolane ring is expected to adopt an envelope or twisted conformation. researchgate.net
Table 1: Theoretically Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (Aniline) | ~1.40 Å |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C-O (Dioxolane) | ~1.43 Å | |
| C-C (Dioxolane) | ~1.52 Å | |
| Bond Angle | C-N-H (Aniline) | ~113° |
| O-C-O (Dioxolane) | ~105° | |
| Dihedral Angle | H-N-C-C (Aniline) | Variable (indicating pyramidalization at N) |
Note: The values in this table are illustrative and based on typical results for similar functional groups from DFT calculations.
Ab initio methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying electronic structure. researchgate.netnih.gov While computationally more demanding, they are based on first principles without empirical parameterization. These methods are valuable for calculating fundamental molecular properties like ionization potential, electron affinity, and the distribution of electron density. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For aniline (B41778) derivatives, the HOMO is typically located on the aniline ring, while the LUMO position can vary based on substituents. nih.gov The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The results provide a set of vibrational modes and their corresponding frequencies.
Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or rocking of particular bonds or functional groups. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and various modes associated with the dioxolane ring.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can simulate various types of spectra, providing a powerful tool for comparison with experimental data.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.govnih.gov This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). These predictions are highly valuable for structural elucidation and for assigning peaks in experimental NMR spectra. researchgate.net
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using GIAO/DFT
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C (Aromatic, C-NH₂) | ~145 | H (Amine, -NH₂) | ~3.5 |
| C (Aromatic, C-CH₃) | ~125 | H (Aromatic) | ~6.6 - 7.1 |
| C (Aromatic) | ~115 - 130 | H (Dioxolane, CH) | ~5.8 |
| C (Methyl, -CH₃) | ~17 | H (Dioxolane, CH₂) | ~4.0 - 4.2 |
| C (Dioxolane, O-CH-O) | ~103 | H (Methyl, -CH₃) | ~2.1 |
| C (Dioxolane, -CH₂-) | ~65 |
Note: These are representative values based on known chemical shift ranges for these functional groups and predictions for similar structures.
Based on the calculated vibrational frequencies and their corresponding intensities (for IR) or Raman activities, theoretical IR and Raman spectra can be generated. nih.govresearchgate.net These simulated spectra provide a visual representation of the vibrational modes and can be directly compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model. researchgate.net The simulated spectra would show characteristic peaks for the N-H, C-H (aromatic and aliphatic), C-N, and C-O stretching and bending vibrations within the molecule.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products. nih.gov By calculating the energies of stationary points and the pathways between them, chemists can predict the most favorable reaction pathways, understand selectivity, and analyze the structure of high-energy transition states. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov
For this compound, computational modeling could be applied to investigate various potential reactions, such as:
Electrophilic Aromatic Substitution: The aniline moiety strongly activates the aromatic ring towards electrophilic attack. Theoretical calculations could predict the regioselectivity (ortho- vs. para- substitution relative to the amino group) by comparing the activation energies for the different pathways.
N-Alkylation or N-Acylation: The nucleophilic nitrogen atom can react with electrophiles. Modeling could help understand the steric hindrance imposed by the ortho-methyl group and the bulky dioxolane substituent.
Oxidation: The aniline group is susceptible to oxidation. Computational studies could model the stepwise mechanism of oxidation reactions.
Although no specific computational studies on the reaction mechanisms of this compound have been found, research on related molecules like 4-methylaniline demonstrates the power of these methods in determining reaction kinetics and product distributions.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of a molecule are defined by its conformational possibilities. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.
The conformational landscape of this compound is primarily determined by:
Dioxolane Ring Pucker: The five-membered 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. acs.orgresearchgate.net Computational methods can determine the relative energies of these puckered forms.
Rotation around the Ar-C Bond: There is rotational freedom around the single bond connecting the dioxolane ring to the phenyl ring. The orientation of the dioxolane relative to the plane of the aniline ring would be influenced by steric interactions with the ortho-methyl group.
Amine Group Inversion: The amino group can undergo pyramidal inversion, although this barrier is typically low.
Intermolecular interactions are also crucial. The N-H bonds of the amine group can act as hydrogen bond donors, while the nitrogen and oxygen lone pairs can act as hydrogen bond acceptors. nih.gov These interactions are fundamental to the molecule's behavior in a condensed phase and its potential to bind to biological targets. Computational models can be used to calculate the geometry and energy of dimers or clusters of the molecule, providing insight into its self-assembly and solvation properties.
Applications of 5 1,3 Dioxolan 2 Yl 2 Methylaniline in Advanced Organic Synthesis
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The utility of 5-(1,3-Dioxolan-2-yl)-2-methylaniline as a foundational building block stems from the differential reactivity of its functional moieties. The aniline (B41778) portion can participate in a host of classical and contemporary reactions, including diazotization, acylation, and transition-metal-catalyzed cross-coupling, while the dioxolane-protected formyl group offers a latent electrophilic site that can be revealed and utilized at a strategic point in a synthetic sequence. This dual functionality allows for the stepwise and controlled elaboration of the molecule into more complex structures.
The aniline functional group is a common and effective precursor for the assembly of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. This compound serves as an ideal starting point for building heterocyclic systems where substitution on the aniline ring is required for tuning molecular properties.
For instance, the amino group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings, a scaffold present in numerous kinase inhibitors. A related compound, 4-methyl-N³-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine, is a key precursor in the synthesis of Imatinib analogs. mdpi.com The synthesis involves the reaction of an aniline derivative to build the central pyrimidine structure, showcasing a pathway that this compound could conceptually follow. mdpi.com The synthesis of various 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones, known tyrosine kinase inhibitors, also relies on the reactivity of substituted anilines. beilstein-journals.org
The general strategies for forming such heterocyclic systems from aniline precursors are well-established and highlight the potential applications of this specific building block.
Table 1: Potential Heterocyclic Scaffolds from Aniline Precursors
| Heterocyclic System | General Reagents/Reaction Type | Resulting Scaffold |
|---|---|---|
| Pyrimidines | β-Diketones, β-Ketoesters | Substituted Pyrimidine |
| Quinolines | Glycerol, acid (Skraup synthesis) | Substituted Quinoline (B57606) |
| Benzoxazepines | Chloroacetyl chloride followed by cyclization | Fused Oxazepine Ring |
Beyond heterocycle synthesis, this compound is a valuable intermediate for creating a diverse array of substituted compounds. The amino group can be readily transformed into other functionalities. For example, diazotization with sodium nitrite (B80452) and an acid can convert the amino group into a diazonium salt. This intermediate can then undergo Sandmeyer-type reactions to introduce halides (Cl, Br), a cyano group, or a hydroxyl group onto the aromatic ring.
Furthermore, the aniline nitrogen can be acylated or alkylated to introduce new substituents. The protected aldehyde, after deprotection, opens a gateway to aliphatic extensions. The resulting formyl group can undergo Wittig reactions to form alkenes, reductive amination to create new secondary or tertiary amines, or aldol-type condensations to build carbon-carbon bonds. This step-wise functionalization allows for the synthesis of molecules with precisely controlled substitution patterns on both the aromatic core and appended side chains.
Strategic Use in Protection-Deprotection Methodologies
A cornerstone of complex organic synthesis is the use of protecting groups to mask reactive functionalities while other parts of a molecule are being modified. The 1,3-dioxolane (B20135) group in this compound exemplifies this principle perfectly.
The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality it masks. Cyclic acetals like dioxolanes are readily formed from the corresponding carbonyl compound and a diol (in this case, ethylene (B1197577) glycol) under acidic catalysis, often with removal of water to drive the reaction to completion. organic-chemistry.org A key advantage of the dioxolane group is its stability under a wide range of reaction conditions. It is inert to nucleophiles, bases, organometallic reagents, hydrides, and many oxidizing and reducing agents. organic-chemistry.orgorganic-chemistry.org This stability allows for extensive chemical manipulation of the aniline portion of the molecule without affecting the latent aldehyde.
Deprotection is typically achieved under acidic aqueous conditions, which hydrolyze the acetal (B89532) to regenerate the carbonyl group and the diol. organic-chemistry.org This reliable protection-deprotection sequence makes the 1,3-dioxolane an essential tool in multistep synthesis.
The concept of orthogonal protection is critical in the synthesis of molecules with multiple functional groups. thieme-connect.de An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.denih.gov
In a synthetic sequence involving this compound, the amino group might itself be protected, for example, with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. The dioxolane group is stable to the conditions used to remove many common amine protecting groups, and vice versa, enabling an orthogonal strategy. For example, a Boc group is readily cleaved under acidic conditions (like trifluoroacetic acid) that would likely also cleave the dioxolane. However, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by base (e.g., piperidine), is orthogonal to the acid-labile dioxolane. nih.gov Similarly, a Cbz group is removed by hydrogenolysis, conditions under which the dioxolane is completely stable.
Table 2: Example of an Orthogonal Deprotection Strategy
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonality to 1,3-Dioxolane |
|---|---|---|---|
| 1,3-Dioxolane | Aldehyde | Aqueous Acid (e.g., HCl, H₂SO₄) | - |
| Fmoc | Amine | Base (e.g., Piperidine in DMF) | Yes |
| Cbz | Amine | H₂, Pd/C (Hydrogenolysis) | Yes |
| Boc | Amine | Strong Acid (e.g., TFA) | No (Conditions may overlap) |
This orthogonality provides synthetic chemists with the flexibility to unmask either the amine (or a modified amine) or the aldehyde at different stages of a synthesis, enabling the controlled, sequential construction of complex target molecules. rsc.org
Role in Directed C-H Activation and Silylation Reactions
Direct C-H activation has emerged as a powerful tool for the efficient functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net The substituents on an aromatic ring play a crucial role in directing transition metal catalysts to a specific C-H bond.
In this compound, the primary directing group is the aniline's amino moiety. The N-H bond can coordinate to a metal center (such as palladium or rhodium) and direct functionalization to the ortho positions. nih.gov In this specific molecule, one ortho position is blocked by the methyl group. Therefore, C-H activation would be strongly directed to the C6 position. This could be used for reactions such as C-H arylation, alkylation, or acylation. While the amino group is a powerful ortho-director, specialized ligand and catalyst systems have been developed to achieve meta-arylation of anilines, which could potentially target the C4 position. nih.gov
Silylation of the aniline, typically at the nitrogen atom, can also be a key transformation. N-silylation can serve to protect the amine, or the silyl (B83357) group itself can participate in subsequent reactions. Reagents like TMSCl (trimethylsilyl chloride) in the presence of a base, or more powerful silylating agents like MSTFA, can efficiently silylate the N-H bond. organic-chemistry.org
Table 3: Potential Directed C-H Functionalization and Silylation
| Reaction Type | Directing Group | Potential Site of Functionalization | Potential Reagents |
|---|---|---|---|
| ortho-C-H Arylation | -NH₂ | C6 | Pd(OAc)₂, Ar-I, oxidant |
| meta-C-H Arylation | -NH₂ (with specific ligand) | C4 | Pd(OAc)₂, specialized ligand, Ar-I |
The interplay between the directing amino group and the sterically blocking methyl group provides a high degree of regiochemical control for the further elaboration of the aromatic ring through modern synthetic methods.
Development of Traceless N,O-Acetal Directing Groups for Anilines
The concept of traceless directing groups represents a significant advancement in C-H functionalization, allowing for the modification of a specific position on a molecule without the permanent incorporation of the directing group into the final product. rsc.orgnumberanalytics.comresearchgate.net These groups guide a catalyst to a specific C-H bond, facilitating its reaction, and are subsequently cleaved in the same pot, enhancing synthetic efficiency. numberanalytics.com
The N,O-acetal functionality that can be formed from the amino group and the latent aldehyde of this compound presents an intriguing possibility for the design of such traceless directing groups. While the direct application of this specific compound is an area of ongoing research, the principle is well-established with similar structures. For instance, N-oxides and other nitrogen-containing heterocycles can act as directing groups in metal-catalyzed reactions and are later removed. mdpi.com The N,O-acetal derived from this compound could theoretically coordinate to a metal center, positioning it to activate a nearby C-H bond on the aromatic ring. Subsequent reaction and a change in conditions could then lead to the cleavage and removal of the directing group, regenerating the aniline and revealing the newly functionalized product. This strategy offers a powerful method for the regioselective synthesis of substituted anilines.
Chemo- and Regioselective Functionalization of Aromatic Systems
The selective functionalization of aromatic rings, particularly those with multiple substituents, is a central challenge in organic synthesis. The structure of this compound offers distinct opportunities for achieving high chemo- and regioselectivity. The amino group is a strong activating group and typically directs electrophilic substitution to the ortho and para positions. However, in this compound, one ortho position is blocked by the methyl group, and the para position is occupied by the dioxolane moiety. This leaves the remaining ortho and meta positions as potential sites for functionalization.
Transition metal-catalyzed cross-coupling reactions provide a powerful avenue for the selective functionalization of such systems. nih.gov For example, the amino group can be used as an innate directing group to guide a catalyst to the ortho C-H bonds. By carefully choosing the catalyst and reaction conditions, it is possible to achieve selective functionalization at one of the available ortho positions, overriding the inherent electronic biases of the substituted ring. While specific studies on this compound are not extensively documented, the principles of directed C-H activation on substituted anilines are well-established.
Table 1: Potential Regioselective Functionalization Reactions of this compound
| Reaction Type | Reagent/Catalyst System | Potential Product |
| Ortho-Halogenation | N-Halosuccinimide / Lewis Acid | 2-Halo-5-(1,3-dioxolan-2-yl)-aniline derivative |
| Ortho-Alkylation | Alkene / Rhodium or Ruthenium catalyst | 2-Alkyl-5-(1,3-dioxolan-2-yl)-aniline derivative |
| Ortho-Arylation | Aryl halide / Palladium catalyst | 2-Aryl-5-(1,3-dioxolan-2-yl)-aniline derivative |
This table represents potential reactions based on established methodologies for aniline functionalization.
Potential as a Precursor for Chiral Auxiliaries or Ligand Components
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands are essential tools for achieving this, as they can control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org this compound serves as a promising starting material for the creation of such chiral molecules.
Design of Ligands Incorporating Dioxolane-Aniline Frameworks for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net The structure of this compound provides a rigid scaffold that can be elaborated into a variety of chiral ligands. The aniline nitrogen can be functionalized with chiral groups, and the dioxolane can be deprotected to reveal the aldehyde, which can then be used in further transformations to build a more complex ligand structure.
For example, the aniline could be acylated with a chiral carboxylic acid, or it could be reacted with a chiral epoxide to introduce a stereocenter. The resulting chiral aniline derivative could then be further modified. The aldehyde, once deprotected, could be reacted with a chiral diamine to form a chiral Schiff base ligand, or it could undergo a Wittig-type reaction to introduce a new functional group that can coordinate to a metal. The modular nature of these potential synthetic routes allows for the creation of a library of ligands with varying steric and electronic properties, which can then be screened for their effectiveness in a particular asymmetric reaction. rsc.org
Applications in Stereoselective Synthesis
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Pseudoephenamine is a well-known example of a practical chiral auxiliary derived from an amino alcohol. nih.gov
By analogy, this compound could be transformed into a chiral auxiliary. For instance, the aniline could be reacted with a chiral acid to form a chiral amide. This amide could then be used to direct the stereoselective alkylation or aldol (B89426) reaction at a position alpha to a carbonyl group introduced elsewhere in the molecule. The rigidity of the aniline backbone and the steric bulk of the dioxolane group could provide the necessary chiral environment to induce high levels of diastereoselectivity. Subsequent cleavage of the amide bond would liberate the chiral product and allow for the recovery of the aniline-derived auxiliary.
Table 2: Potential Chiral Ligands and Auxiliaries from this compound
| Type | Potential Synthetic Route | Potential Application |
| Chiral Schiff Base Ligand | Deprotection of dioxolane to aldehyde, followed by condensation with a chiral diamine. | Asymmetric hydrogenation, cyclopropanation. |
| Chiral Phosphine (B1218219) Ligand | Functionalization of the aniline with a chiral phosphine-containing moiety. | Asymmetric cross-coupling reactions. |
| Chiral Amide Auxiliary | Acylation of the aniline with a chiral carboxylic acid. | Diastereoselective alkylation or aldol reactions. |
This table outlines hypothetical applications based on the known reactivity of similar functional groups.
Derivatives and Analogues of 5 1,3 Dioxolan 2 Yl 2 Methylaniline
Structural Modifications of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a methyl-substituted benzene (B151609) ring attached to an amino group, presents multiple avenues for derivatization. Scientists have explored changes to the aromatic ring itself and to the nitrogen atom of the amine.
Variations in Alkyl and Halogen Substituents on the Aromatic Ring
Modifying the substitution pattern of the aromatic ring can significantly impact the electronic properties and steric profile of the molecule. The introduction of additional alkyl groups or halogens has been a key strategy in developing analogues.
Halogenated derivatives, particularly chlorinated versions, can be conceptualized based on available synthetic precursors. For instance, 5-chloro-2-methylaniline (B43014) is a known compound synthesized from the reduction of 4-chloro-2-nitrotoluene. google.com This chloro-substituted aniline could serve as a starting material for introducing the 1,3-dioxolane (B20135) group, leading to a halogenated analogue. General methods for the regioselective halogenation of electron-rich aromatic rings, such as anilines, have also been developed. One such method involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective ortho-chlorination or para-bromination. scispace.com
Further alkylation on the aromatic ring has also been explored in related systems. For example, studies on the N-alkylation of 2,4-dimethylaniline (B123086) demonstrate the feasibility of working with aniline rings bearing multiple alkyl substituents. nih.gov
Table 1: Examples of Aniline Ring Modifications
| Modification Type | Example Precursor/Analogue | Synthetic Insight |
|---|---|---|
| Halogenation | 5-Chloro-2-methylaniline | Can be synthesized via reduction of 4-chloro-2-nitrotoluene. google.com |
| Halogenation | Halogenated N,N-dialkylanilines | Achieved by treating N-oxides with thionyl halides. scispace.com |
N-Substitution of the Amine Group (e.g., N-methylaniline analogues)
Direct modification of the primary amine group is a common strategy for creating derivatives with altered basicity, lipophilicity, and hydrogen-bonding capabilities. N-alkylation and N-acylation are the primary methods employed.
Research has demonstrated the effective N-alkylation and N-methylation of anilines, including 2-methylaniline, using alcohols in the presence of iridium(III) or ruthenium(II) complexes as catalysts. nih.gov This "borrowing hydrogen" methodology provides a direct route to secondary and tertiary amine derivatives. For instance, reacting 2-methylaniline with benzyl (B1604629) alcohol using an NHC–Ir(III) catalyst can yield N-benzyl-2-methylaniline. nih.gov Similarly, using methanol (B129727) as the methylating agent can produce N-methylaniline and N,N-dimethylaniline derivatives. researchgate.net
N-acylation offers another route to diverse derivatives. Efficient methods have been developed for the synthesis of N-acyl carbazoles, phenoxazines, and acridines from cyclic diaryliodonium salts and various amides. beilstein-journals.orgchemrxiv.org These complex heterocyclic structures represent advanced N-acyl derivatives. A more direct analogue found in chemical databases is N-(Benzo[d] researchgate.netclockss.orgdioxol-5-ylmethyl)-4-methylaniline, which showcases an N-substituent that itself contains a dioxolane-related moiety. nih.gov
Table 2: N-Substitution Reactions on Aniline Analogues
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Benzyl Alcohol / NHC–Ir(III) complex | N-Benzyl anilines | nih.gov |
| N-Methylation | Methanol / Sn-MFI Molecular Sieve | N-Methyl and N,N-Dimethyl anilines | researchgate.net |
Diversification of the Cyclic Acetal (B89532) Unit
Synthesis and Study of 1,3-Dioxane (B1201747) and Other Cyclic Acetal Analogues
Replacing the 1,3-dioxolane with a 1,3-dioxane ring can alter the conformational properties of the molecule. 1,3-Dioxanes are typically synthesized from the reaction of a carbonyl compound with a 1,3-diol. thieme-connect.de For example, 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives are prepared through the condensation of aromatic aldehydes with 1,3-dioxane-4,6-dione. clockss.org This suggests that 4-amino-3-methylbenzaldehyde (B13952247), the precursor to the parent compound, could be used to generate corresponding 1,3-dioxane analogues.
Analogues where the oxygen atoms of the acetal are replaced with sulfur have also been considered. 1,3-Dithianes and 1,3-dithiolanes are readily prepared from carbonyl compounds using 1,3-propanedithiol (B87085) or 1,2-ethanedithiol, respectively, in the presence of an acid catalyst. organic-chemistry.org These sulfur-containing analogues offer different chemical stability and electronic characteristics compared to their oxygen counterparts.
Introduction of Substituents on the 1,3-Dioxolane Ring (e.g., 4,5-dimethyl-1,3-dioxol-2-one (B143725) derivatives)
Attaching substituents to the carbon backbone of the 1,3-dioxolane ring provides another layer of structural diversity. This is typically achieved by starting with a substituted diol during the acetal formation step.
For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline (B2726984) involves the reaction of 4-aminobenzaldehyde (B1209532) with pinacol (B44631) (2,3-dimethyl-2,3-butanediol), resulting in a tetramethyl-substituted dioxolane ring. sigmaaldrich.com Similarly, novel 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides have been synthesized from a key intermediate prepared from racemic lactic acid, demonstrating the introduction of a methyl group onto the dioxolane backbone. nih.gov
The use of 1,3-dioxolan-4-ones as synthetic intermediates allows for the creation of even more complex structures. These compounds can react with various nucleophiles to generate a wide range of derivatives, such as tetronic acids.
Table 3: Examples of Cyclic Acetal Diversification
| Modification | Approach | Example Analogue/Precursor | Reference |
|---|---|---|---|
| Ring Expansion | Reaction with a 1,3-diol | 1,3-Dioxane derivatives | clockss.orgthieme-connect.de |
| Heteroatom Change | Reaction with a dithiol | 1,3-Dithiolane/Dithiane analogues | organic-chemistry.org |
| Ring Substitution | Use of a substituted diol (pinacol) | 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline | sigmaaldrich.com |
Hybrid Molecules with Modified Heterocyclic or Aromatic Scaffolds
Fusing or linking the 5-(1,3-dioxolan-2-yl)-2-methylaniline framework with other heterocyclic or extended aromatic systems leads to hybrid molecules with potentially novel properties. This approach moves beyond simple derivatization to the creation of fundamentally new molecular architectures.
One strategy involves building a new ring system onto the aniline core. A one-pot, three-component synthesis has been developed to create substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones, acetone, and an amine. beilstein-journals.org This highlights a pathway to complex anilines fused with other heterocyclic motifs.
Exploration of Ring-Fused N,S-Acetals from Amine Derivatives
The synthesis of ring-fused N,S-acetals is a notable area of organic chemistry, often involving the reaction of an amine with a suitable sulfur-containing carbonyl compound. A common method for creating such structures is the redox-neutral α-sulfenylation of secondary amines with thiosalicylaldehydes. nih.gov This process typically occurs in the presence of a catalytic amount of a weak acid, like acetic acid, and results in the formation of a new heterocyclic ring system where the nitrogen from the amine and the sulfur from the thiosalicylaldehyde are incorporated into the fused ring. nih.gov
Theoretically, if this compound were to be used as a precursor in such a reaction, it would first need to be converted to a secondary amine. Following this modification, the resulting secondary amine could potentially react with a thiosalicylaldehyde derivative. The reaction would proceed through the formation of a hemithioaminal, followed by an intramolecular cyclization to yield the final ring-fused N,S-acetal. The specific structure of the resulting product would be dependent on the substituents present on the thiosalicylaldehyde.
However, a thorough review of existing chemical literature and databases does not yield specific examples or research findings where this compound has been utilized as a starting material for the synthesis of ring-fused N,S-acetals. Consequently, no experimental data, such as reaction yields, spectroscopic characterization, or detailed research findings for such specific derivatives, can be provided at this time.
Nucleoside Analogues Incorporating Dioxolane Moieties
Nucleoside analogues are a critical class of compounds in medicinal chemistry, with many exhibiting antiviral and anticancer properties. The synthesis of nucleoside analogues containing a dioxolane ring in place of the natural sugar moiety has been an area of significant research. beilstein-journals.orgresearchgate.net These syntheses often involve the coupling of a modified dioxolane structure with a nucleobase (such as a purine (B94841) or pyrimidine). google.com
For this compound to be incorporated into a nucleoside analogue, it would likely need to undergo a series of chemical transformations. One hypothetical pathway could involve the modification of the aniline group into a functionality that can be linked to a purine or pyrimidine (B1678525) base, or perhaps the aniline itself could be part of a larger heterocyclic system that acts as a nucleobase analogue.
The general approach to forming the crucial glycosidic bond in dioxolane-based nucleoside analogues often employs a Lewis acid-catalyzed reaction between a silylated nucleobase and a dioxolane derivative bearing a suitable leaving group. google.com The stereochemistry of the resulting analogue is a key aspect of these syntheses. beilstein-journals.org
Despite the well-established methods for synthesizing nucleoside analogues with dioxolane moieties, there is no specific mention in the surveyed literature of these methods being applied to this compound. As a result, there are no detailed research findings or data tables available for nucleoside analogues derived specifically from this compound. The potential for such derivatives remains a theoretical proposition pending future research.
Future Research Directions and Emerging Perspectives
Development of Greener and More Sustainable Synthetic Routes for Substituted Anilines and Acetals
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. cinz.nz For a molecule like 5-(1,3-Dioxolan-2-yl)-2-methylaniline, which combines a substituted aniline (B41778) core with an acetal (B89532) functional group, future research will likely focus on developing eco-friendly synthetic protocols that are atom-economical, energy-efficient, and utilize non-hazardous materials. numberanalytics.cominnovations-report.com
The synthesis of substituted anilines and the formation of acetals traditionally rely on methods that can be improved in terms of sustainability. Future research is geared towards discovering and optimizing novel catalytic systems that offer high efficiency under mild conditions. researchgate.net
For the aniline moiety, research into greener methods is active. One approach involves developing novel methods for generating substituted anilines from precursors like benzyl (B1604629) azides under inexpensive, simple, and fast conditions at room temperature. chemrxiv.orgchemrxiv.org Another avenue is the use of isatoic anhydride (B1165640) derivatives, which can produce highly substituted anilines efficiently. nih.gov The catalytic conversion of anilines into other compounds, such as azo compounds, is also being explored using sustainable methods like visible-light-driven catalysis. rsc.org
For the acetal (dioxolane) group, sustainable catalytic processes are being developed to make their synthesis easier and more environmentally friendly. innovations-report.com Traditional acetalization often uses corrosive acid catalysts like sulfuric acid or p-toluenesulfonic acid and requires the removal of water to drive the reaction forward. nih.govacs.org Future work will likely focus on:
Heterogeneous Catalysts: Developing solid acid catalysts, such as mesoporous polymers or functionalized materials, that can be easily separated from the reaction mixture and recycled, reducing waste. nih.govacs.org
Lewis Acid Catalysis: Investigating mild Lewis acids like bismuth triflate or indium triflate that can efficiently catalyze acetal formation under solvent-free conditions. nih.gov
Organocatalysis: Exploring metal-free catalysts, which avoid the issue of product contamination with trace metals—a significant concern in pharmaceutical synthesis. researchgate.netnih.gov For instance, aprotic salts like pyridinium (B92312) derivatives have shown promise for the chemoselective acetalization of aldehydes. nih.govacs.org
A comparative look at emerging catalytic systems for acetalization highlights the drive towards milder and more sustainable conditions.
| Catalyst Type | Examples | Key Advantages | Relevant Findings |
|---|---|---|---|
| Homogeneous Brønsted Acids | p-Toluenesulfonic acid, HCl | Well-established, effective | Often corrosive, require harsh conditions and water removal. nih.govacs.org |
| Homogeneous Lewis Acids | Bismuth Triflate, Indium Triflate | High efficiency, can be used in solvent-free conditions | Offers an alternative to traditional corrosive acids. nih.gov |
| Heterogeneous Catalysts | Mesoporous polymers, Amberlyst-15 | Recyclable, easy to separate from product | Glycerol acetals have been successfully synthesized with high yields using Amberlyst-15. mdpi.com |
| Organocatalysts | Pyridinium salts, 1,10-phenanthroline | Metal-free, avoids product contamination | Effective for chemoselective acetalization and C-H activation. nih.govacs.orgnih.gov |
| Photocatalysts | Graphitic-C3N4 | Uses visible light, operates under ambient conditions | A recent development for high-yield acetal synthesis. nih.govacs.org |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, presents a paradigm shift from traditional batch processing. numberanalytics.com This technology offers significant advantages for the synthesis of molecules like this compound, including enhanced safety, improved heat and mass transfer, and straightforward scalability. cinz.nzelveflow.comamf.ch
Future research in this area will likely target the integration of the aniline and acetal syntheses into a multi-step continuous process. elveflow.com This approach minimizes the need for isolating intermediates, which reduces waste and production time. acs.org The benefits of shifting from batch to continuous flow processing are substantial.
| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and intermediates. omicsonline.org | Improved safety due to small reaction volumes and better control over exothermic reactions. cinz.nzomicsonline.org |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and reduced selectivity. omicsonline.org | Superior heat and mass transfer due to high surface-area-to-volume ratios in microreactors. numberanalytics.comelveflow.com |
| Scalability | Scale-up can be complex and unpredictable ("scale-up issues"). omicsonline.org | Scalability is more straightforward by running the system for longer or by "numbering-up" (parallel processing). numberanalytics.com |
| Reaction Control | Less precise control over parameters like temperature and residence time. amf.ch | Precise control over reaction conditions, leading to higher yields and selectivity. numberanalytics.comamf.ch |
| Efficiency | Can be less efficient, with more waste generated during workup and purification. | Higher efficiency, reduced waste, and potential for integration of synthesis, work-up, and purification steps. acs.orgrsc.org |
The integration of flow chemistry with other green technologies, such as photochemistry or electrochemistry, could unlock novel synthetic pathways that are difficult to achieve in batch reactors. numberanalytics.comelveflow.comacs.org
Discovery of Novel Reactivity and Transformation Patterns
Beyond improving its synthesis, future research will aim to uncover new ways to chemically modify this compound. The unique arrangement of the amino, methyl, and dioxolanyl groups on the aromatic ring provides a rich playground for exploring selective functionalization.
Direct C–H functionalization is a powerful strategy for modifying complex molecules by converting strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.org This approach is highly atom-economical and can significantly shorten synthetic sequences. For this compound, the aromatic ring possesses three C-H bonds that are potential targets for such transformations.
The primary focus will be on achieving regioselectivity:
Ortho -Functionalization: The amino group (or a modified version of it) can act as a directing group, guiding a transition-metal catalyst (e.g., palladium, rhodium) to functionalize the C-H bond at the ortho position (C6). nih.govbath.ac.uk Research has demonstrated the ortho-arylation of N-substituted anilines using this strategy. bath.ac.uk
Meta -Functionalization: Achieving functionalization at the meta position (C4) is more challenging but represents a significant frontier in C-H activation chemistry. rsc.org Recent breakthroughs have utilized removable directing groups that create a large steric environment, forcing the catalyst to react at the more distant meta position. bath.ac.ukresearchgate.net Applying these methods could allow for the introduction of new substituents at the C4 position of the aniline ring.
Para -Functionalization: While the para position is occupied by the dioxolane group, methodologies that could functionalize the C-H bonds of the methyl group or even the dioxolane ring itself, directed by the aniline nitrogen, are emerging areas of interest. acs.org
The development of new directing groups and transition-metal catalytic systems is a major challenge that continues to drive this field. nih.govacs.org
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. rsc.org Future studies could involve using this compound as a building block in novel MCRs. For example, the primary amine could participate in reactions with aldehydes and isocyanides (e.g., Ugi or Passerini-type reactions) or in cascade reactions with enaminones and other reagents to rapidly construct complex heterocyclic structures. rsc.orgnih.govnih.gov
A cascade reaction could be envisioned where the dioxolane group is first hydrolyzed under acidic conditions to reveal an aldehyde. This in situ generated aldehyde could then participate in an intramolecular reaction with the nearby amino group or in an intermolecular reaction with other components, leading to complex fused-ring systems in a single, efficient operation.
Advanced Characterization and In Situ Monitoring Techniques for Reaction Progress
To develop and optimize the novel synthetic and functionalization reactions described above, a deep understanding of reaction mechanisms, kinetics, and the role of transient intermediates is essential. chemicalonline.commt.com Advanced, real-time monitoring techniques are critical for gaining this insight. spectroscopyonline.com
Future research on the chemistry of this compound would benefit greatly from the application of Process Analytical Technology (PAT), particularly in situ spectroscopic methods. These tools monitor the reaction as it happens, providing a continuous stream of data without the need for offline sampling. mt.com
Key techniques include:
In Situ FTIR (ReactIR): Fourier Transform Infrared spectroscopy is highly effective for tracking the concentration of key functional groups in real-time. chemicalonline.commt.com It can be used to monitor the disappearance of starting materials and the appearance of products and intermediates, which is invaluable for understanding reaction kinetics and identifying reaction endpoints. mt.com
In Situ Raman Spectroscopy: Raman is particularly useful for monitoring reactions in aqueous or polar media and for observing changes in specific vibrational modes, such as those in the aromatic ring or catalyst structure. It has been successfully used to optimize and scale up microwave-promoted reactions. rsc.org
Simultaneous Monitoring: The most powerful approach involves the simultaneous use of multiple orthogonal techniques (e.g., spectroscopy and calorimetry) to obtain a comprehensive, cross-validated data set of the reaction's progress. researchgate.net
Applying these in situ methods can help identify short-lived intermediates that would be impossible to detect with traditional offline analysis, providing crucial mechanistic details to guide the development of more robust and efficient chemical processes. spectroscopyonline.com
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to forecast the behavior of molecules, saving time and resources in the laboratory. For this compound, these methods can provide profound insights into its electronic structure, reactivity, and potential applications.
Computational models can also predict the reactivity of the aniline nucleus. Theoretical investigations on substituted anilines have shown a strong correlation between calculated Gibbs free energies of reaction and experimental oxidation potentials. researchgate.net Such studies on this compound could predict its susceptibility to oxidation and its performance in electrochemical applications. Furthermore, kinetic models can describe reaction rates, such as the nitrosation of anilines, by considering the basicity of the substrate and the nucleophilicity of the reacting agent. acs.org Advanced computational methods, like the M06-2X functional, can be employed to calculate the kinetics and mechanisms of reactions, for instance, with atmospheric radicals, providing data on its environmental persistence. mdpi.com
The table below outlines key computational descriptors and their relevance for predicting the properties of this compound, based on general principles established for aniline derivatives.
| Descriptor | Predicted Influence on this compound | Potential Application of Prediction |
| Log KOW (1-Octanol/Water Partition Coefficient) | The dioxolane group may increase polarity compared to a simple alkyl chain, while the methylaniline core remains lipophilic. QSAR models show a parabolic relationship between log P and toxicity for many anilines. oup.com | Predicting bioavailability and environmental partitioning. |
| Hammett Sigma (σ) Constant | The meta dioxolane group and ortho methyl group will have specific electronic effects on the reactivity of the amino group and the aromatic ring. | Forecasting reactivity in electrophilic aromatic substitution and pKa of the anilinium ion. |
| HOMO/LUMO Energies | These frontier orbital energies are key to predicting the molecule's role as an electron donor or acceptor in chemical reactions. nih.gov | Assessing its potential in forming charge-transfer complexes or its stability as a monomer in polymerization. |
| Gibbs Free Energy (ΔG) of Reaction | Calculations can predict the feasibility of reactions, such as oxidation or participation in polymerization. researchgate.net | Guiding synthetic strategies and evaluating its use as a precursor for functional materials. |
Design of Next-Generation Synthetic Intermediates and Functional Materials
The bifunctional nature of this compound makes it a prime candidate for designing novel synthetic intermediates and advanced materials. The strategic placement of its functional groups allows for a diverse range of chemical transformations.
The fields of polymer and material science are constantly seeking new monomers that impart unique properties to the resulting materials. Both the aniline and dioxolane moieties of this compound offer intriguing possibilities.
Aniline and its derivatives are well-known precursors to electrically conductive polymers like polyaniline (PANI). nih.govrsc.org The polymerization of this compound could lead to a new class of functional PANI. The bulky dioxolane substituent would likely increase the solubility of the resulting polymer in common organic solvents, a significant advantage for processability. nih.gov The electronic properties of the polymer would be modulated by the ortho-methyl and meta-dioxolane groups, potentially tuning its conductivity and redox behavior. nih.gov
Furthermore, the dioxolane ring, a cyclic acetal, is known to be a comonomer in the synthesis of polyacetals. wikipedia.orgnih.gov While the aniline group would be the primary site for polymerization in the context of PANI, the dioxolane group could be incorporated into polymer backbones through other polymerization mechanisms, such as cationic ring-opening polymerization, to create novel polyethers or copolyesters. escholarship.orggoogle.com The presence of the aniline functionality pendant to the polymer chain would offer sites for cross-linking, dye attachment, or other post-polymerization modifications. Dioxolane-functionalized materials have also been investigated for their fluorescence properties, suggesting that polymers incorporating this moiety could have applications in organic electronics and sensors. acs.org
The most significant role for this compound in synthetic chemistry is likely as a protected precursor to more complex molecules. The dioxolane group is a classic protecting group for aldehydes, stable under neutral to strongly basic conditions but easily removed with aqueous acid. chemistrysteps.compearson.comlibretexts.org
This compound serves as a stable, masked form of 4-amino-3-methylbenzaldehyde (B13952247). This is particularly useful because the free aldehyde is reactive and could interfere with reactions targeting other parts of the molecule, such as modifications of the aniline nitrogen. nih.gov By using the protected form, chemists can perform a wide range of reactions on the aniline group—such as acylation, alkylation, or participation in metal-catalyzed cross-coupling reactions—without affecting the aldehyde. youtube.com Once the desired modifications are complete, the dioxolane can be hydrolyzed to reveal the aldehyde, which can then undergo further transformations like reductive amination, Wittig reactions, or condensation to form Schiff bases. enamine.net
This strategy is invaluable for the multi-step synthesis of complex targets like pharmaceuticals, agrochemicals, or molecular probes. For instance, aniline derivatives are often used as precursors for creating labeled compounds, such as those used in positron emission tomography (PET) imaging. google.com The ability to selectively unmask a reactive aldehyde at a late stage in a synthesis is a powerful tool for building molecular complexity. nih.gov The compound could thus be a key intermediate in the synthesis of fluorescent dyes, where the amino-benzaldehyde core is a common structural motif, or in the creation of specific enzyme inhibitors or receptor ligands. mdpi.comacs.org
Q & A
Q. What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-yl)-2-methylaniline, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves acetalization or substitution reactions. For acetalization, glycols (e.g., ethylene glycol) can react with carbonyl-containing precursors under acidic catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Key parameters include:
- Catalyst concentration : Excess acid may hydrolyze the acetal.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Solvent choice : Anhydrous conditions (e.g., toluene) prevent ring-opening .
For substitution, nucleophilic aromatic substitution (SNAr) on halogenated precursors with dioxolane-bearing nucleophiles is common. Steric hindrance from the methyl group at the 2-position requires careful optimization of leaving groups (e.g., Cl vs. Br) and base strength (e.g., K2CO3 vs. NaH) .
Basic Question
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : The dioxolane protons appear as a multiplet (δ 4.8–5.2 ppm), while the aromatic protons show splitting patterns dependent on substitution (e.g., para-methyl group at δ ~2.3 ppm).
- ¹³C NMR : The dioxolane carbons resonate at δ 95–105 ppm, and the aniline NH2 group is typically observed indirectly via DEPT .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 208.1218 for C₁₁H₁₄NO₂) and fragmentation patterns (e.g., loss of dioxolane ring as C₂H₄O₂) .
- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O-C (dioxolane, ~1120 cm⁻¹) validate functional groups .
Basic Question
Q. What are the known stability profiles of compounds containing 1,3-dioxolane moieties under various storage conditions?
Methodological Answer: Dioxolane rings are acid-sensitive but stable in neutral/basic conditions. Key stability considerations:
- pH : Degrades rapidly in acidic media (e.g., HCl) via ring-opening to form diols.
- Light/Oxidation : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aniline group.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Table 1 : Stability under Accelerated Conditions
| Condition (40°C/75% RH) | Degradation Products (HPLC) | Time to 10% Loss |
|---|---|---|
| Acidic (pH 3) | 2-Methyl-5-hydroxyaniline | <24 hours |
| Neutral (pH 7) | None detected | >30 days |
Advanced Question
Q. How do electronic effects of substituents on the aromatic ring influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-donating methyl group (at 2-position) and dioxolane ring (at 5-position) activate the ring for electrophilic substitution but may hinder oxidative coupling. For Suzuki-Miyaura reactions:
- Ortho-methyl group : Steric hindrance reduces coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate .
- Dioxolane ring : Electron-donating effect directs substitution to the 4-position. DFT calculations show a 0.15 eV lower activation energy for 4-substitution vs. 6-position .
Advanced Question
Q. What experimental strategies can resolve contradictions in biological activity data observed for dioxolane-containing aniline derivatives?
Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Strategies include:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl on the benzoyl group) to isolate electronic/steric contributions .
- Metabolic Stability Testing : Use liver microsomes to assess if dioxolane ring-opening in vivo alters activity .
- Dose-Response Curves : Ensure IC50 values are measured under consistent pH/temperature conditions to avoid artifacts .
Advanced Question
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The dioxolane ring creates electron density at the 4-position, favoring nitration or halogenation there.
- NBO Analysis : Quantify hyperconjugative interactions; the methyl group donates electron density via σ→π conjugation, further activating the 4-position .
Advanced Question
Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of chiral dioxolane-containing aniline derivatives?
Methodological Answer: Key challenges:
- Chiral Induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetalization to control stereochemistry.
- Catalyst Compatibility : Palladium catalysts may deactivate via coordination to the aniline NH2; employ protecting groups (e.g., Boc) during coupling .
- Racemization Risk : Monitor reaction temperature (<0°C) to prevent loss of enantiomeric excess during ring-closing .
Advanced Question
Q. How do solvent polarity and proticity affect the kinetic vs thermodynamic control in nucleophilic additions to this compound?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states, favoring kinetic products (e.g., para-substitution).
- Protic Solvents (MeOH, H2O) : Stabilize intermediates via hydrogen bonding, favoring thermodynamic products (e.g., ortho-substitution after ring-opening) .
Table 2 : Solvent Effects on Substitution
| Solvent | Dielectric Constant | Major Product (HPLC Yield) |
|---|---|---|
| DMF | 36.7 | 4-Nitro derivative (82%) |
| MeOH | 32.7 | 2-Amino derivative (65%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
